

# Fmoc-N-amido-PEG3-azide CAS number and chemical information

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## Compound of Interest

Compound Name: *Fmoc-N-amido-PEG3-azide*

Cat. No.: *B3346305*

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An In-depth Technical Guide to **Fmoc-N-amido-PEG3-azide** for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Fmoc-N-amido-PEG3-azide** is a versatile, heterobifunctional linker molecule widely employed in the fields of chemical biology and drug discovery. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a triethylene glycol (PEG3) spacer, and a terminal azide group, makes it an invaluable tool for the synthesis of complex biomolecules, particularly Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use.

## Chemical Information

**Fmoc-N-amido-PEG3-azide** is a polyethylene glycol (PEG)-based linker. The Fmoc protecting group provides stability during synthesis and can be selectively removed to expose a primary amine for further conjugation. The PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The azide moiety is a key functional group for "click chemistry" reactions, allowing for efficient and specific ligation to alkyne-containing molecules.

Table 1: Chemical Properties of **Fmoc-N-amido-PEG3-azide**

Property	Value
CAS Number	1172605-58-1
Molecular Formula	C <sub>23</sub> H <sub>28</sub> N <sub>4</sub> O <sub>5</sub>
Molecular Weight	440.49 g/mol
Appearance	White to off-white solid or oil
Solubility	Soluble in DMSO, DMF, and other organic solvents

## Applications in PROTAC Synthesis

**Fmoc-N-amido-PEG3-azide** is a crucial building block in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which **Fmoc-N-amido-PEG3-azide** is a prime candidate, plays a critical role in optimizing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.

The azide group of **Fmoc-N-amido-PEG3-azide** allows for its conjugation to a ligand for either the target protein or the E3 ligase that has been functionalized with an alkyne group. This is typically achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two highly efficient and bioorthogonal "click chemistry" reactions.

## Experimental Protocols

The following are generalized protocols for the use of **Fmoc-N-amido-PEG3-azide** in the synthesis of a PROTAC. The specific conditions may need to be optimized based on the properties of the ligands being conjugated.

### Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized ligand (Ligand-Alkyne) to **Fmoc-N-amido-PEG3-azide**.

Materials:

- **Fmoc-N-amido-PEG3-azide**
- Alkyne-functionalized ligand (e.g., for a target protein or E3 ligase)
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
- Solvent (e.g., DMF, DMSO, or a mixture of t-BuOH and water)

Procedure:

- Dissolve **Fmoc-N-amido-PEG3-azide** (1.2 equivalents) and the alkyne-functionalized ligand (1 equivalent) in the chosen solvent.
- In a separate vial, prepare a solution of  $\text{CuSO}_4$  (0.1 equivalents) and TBTA (0.2 equivalents) in the same solvent.
- Add the  $\text{CuSO}_4$ /TBTA solution to the solution containing the azide and alkyne.
- Add a freshly prepared solution of sodium ascorbate (0.5 equivalents) to the reaction mixture to reduce  $\text{Cu(II)}$  to the catalytic  $\text{Cu(I)}$  species.
- Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.
- Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by flash column chromatography on silica gel to yield the desired Fmoc-protected PROTAC precursor.

Table 2: Example Reagent Concentrations for CuAAC

Reagent	Concentration
Ligand-Alkyne	10 mM
Fmoc-N-amido-PEG3-azide	12 mM
CuSO <sub>4</sub>	1 mM
TBTA	2 mM
Sodium Ascorbate	5 mM

## Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is an alternative to CuAAC that avoids the use of a copper catalyst, which can be beneficial when working with sensitive biological molecules. It requires the use of a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

Materials:

- **Fmoc-N-amido-PEG3-azide**
- Strained alkyne-functionalized ligand (e.g., Ligand-DBCO)
- Solvent (e.g., DMSO, acetonitrile, or aqueous buffers)

Procedure:

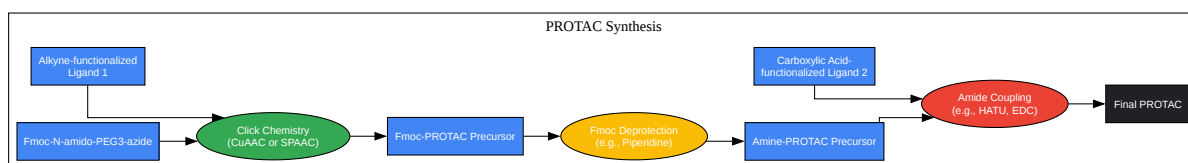
- Dissolve **Fmoc-N-amido-PEG3-azide** (1.2 equivalents) and the strained alkyne-functionalized ligand (1 equivalent) in the chosen solvent.
- Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS or TLC.

- Upon completion, the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography or preparative HPLC to yield the desired Fmoc-protected PROTAC precursor.

## Signaling Pathway and Experimental Workflow

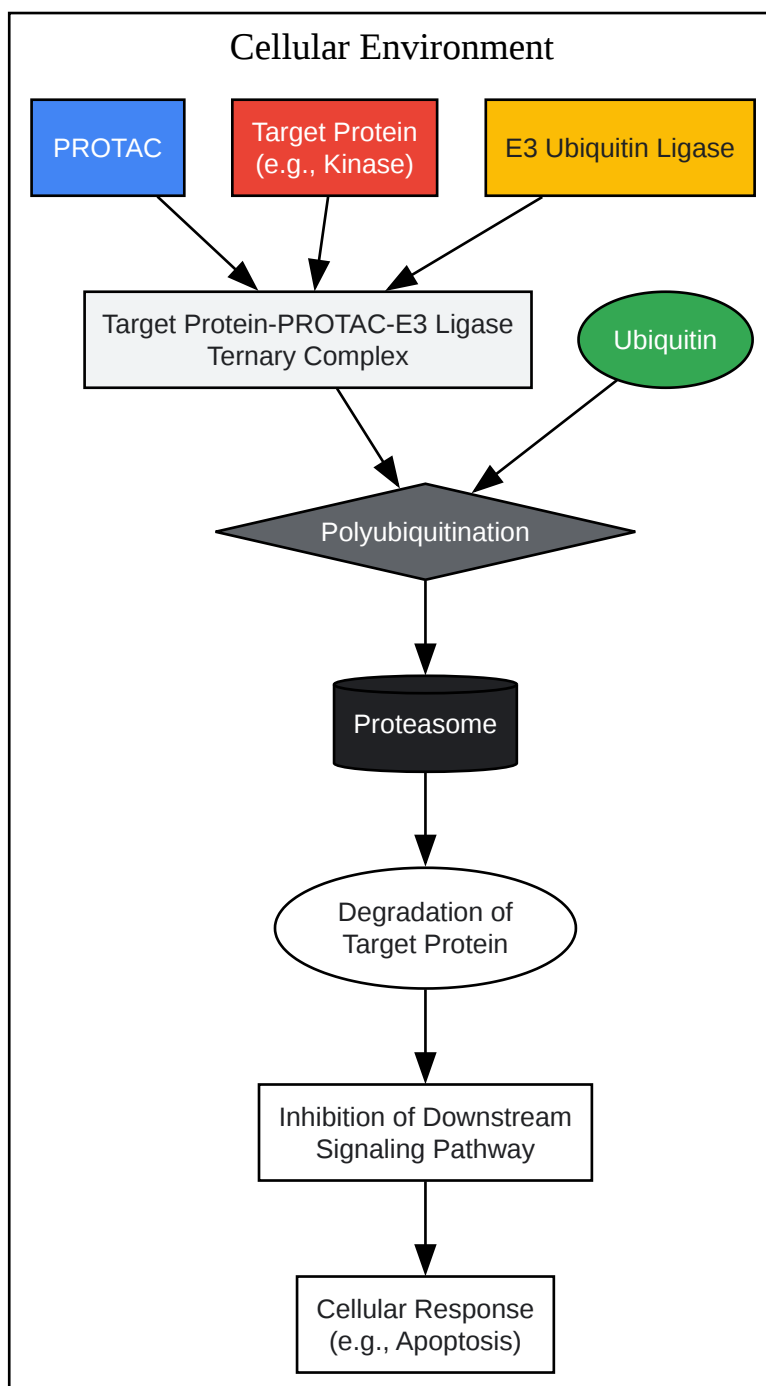
The ultimate goal of a PROTAC is to induce the degradation of a target protein, thereby modulating a specific signaling pathway. For instance, a PROTAC targeting a kinase involved in a cancer-related pathway can lead to the downregulation of that pathway and subsequent apoptosis of cancer cells.

Below are diagrams illustrating the general workflow for PROTAC synthesis using **Fmoc-N-amido-PEG3-azide** and the mechanism of action of the resulting PROTAC.



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Caption: Workflow for PROTAC synthesis using **Fmoc-N-amido-PEG3-azide**.



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Caption: Mechanism of action for a PROTAC synthesized with **Fmoc-N-amido-PEG3-azide**.

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